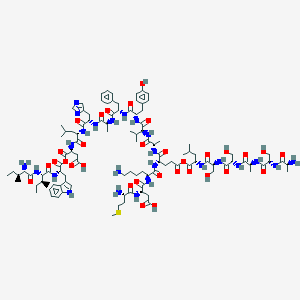

4-Ala-endothelin-1

Vue d'ensemble

Description

4-Ala-endothelin-1 is a synthetic analog of endothelin-1, a potent vasoconstrictor peptide originally isolated from endothelial cells. Endothelin-1 plays a crucial role in regulating vascular tone and has significant implications in various physiological and pathological processes, including cardiovascular diseases .

Applications De Recherche Scientifique

4-Ala-endothelin-1 has a wide range of scientific research applications, including:

Chemistry: Used as a model peptide to study peptide synthesis, folding, and structure-activity relationships.

Biology: Employed in research to understand the role of endothelin-1 in cellular signaling, vascular biology, and disease mechanisms.

Medicine: Investigated for its potential therapeutic applications in treating cardiovascular diseases, pulmonary hypertension, and other conditions involving endothelin-1 dysregulation.

Industry: Utilized in the development of endothelin receptor antagonists and other pharmacological agents targeting the endothelin pathway

Mécanisme D'action

Target of Action

4-Ala-endothelin-1 (4AlaET-1) is a synthetic analog of endothelin-1 (ET-1), a potent vasoconstrictor . The primary targets of 4AlaET-1 are the endothelin receptors, specifically the endothelin type B receptor (ETB) . These receptors are G-protein-coupled receptors (GPCRs) found on vascular cells throughout the body and on neural cells in the central nervous system . They play a crucial role in cell survival and proliferation .

Mode of Action

4AlaET-1 interacts with its targets, the endothelin receptors, in a virtually irreversible manner . Upon binding to the ETB receptor, it induces conformational changes that are propagated to the receptor core and the cytoplasmic G-protein coupling interface . This interaction likely induces conformational flexibility in transmembrane helix 6 (TM6), a key component of the receptor .

Biochemical Pathways

The activation of the ETB receptor by 4AlaET-1 triggers several physiological functions, including neural crest development, cell proliferation, sodium excretion, salt homeostasis, and regulation of vascular tone and cell growth . The binding of 4AlaET-1 to the ETB receptor induces the activation of G-proteins, including G protein subunit alpha Q (GNAQ), G protein subunit alpha 12 and 13 (GNA12 and GNA13) .

Pharmacokinetics

Based on the pharmacokinetics of similar endothelin receptor agonists, it can be inferred that the compound’s absorption, distribution, metabolism, and excretion (adme) properties would significantly impact its bioavailability .

Result of Action

The activation of the ETB receptor by 4AlaET-1 has several molecular and cellular effects. It has been found to potentiate hallmarks of cancer progression such as cell proliferation, invasion and metastasis, as well as angiogenesis . It also plays a physiological role as a potent vasoconstrictor .

Action Environment

The action, efficacy, and stability of 4AlaET-1 can be influenced by various environmental factors. For instance, the physiological environment in which the ETB receptor is located can affect the binding affinity and subsequent activation by 4AlaET-1 . Furthermore, the presence of other signaling molecules and the overall state of the cell can also impact the action of 4AlaET-1 .

Analyse Biochimique

Biochemical Properties

4-Ala-endothelin-1 interacts with two G-protein-coupled receptors, endothelin receptor type A (ETAR) and endothelin receptor type B (ETBR) . These interactions trigger a cascade of biochemical reactions that regulate various cellular functions

Cellular Effects

This compound, like ET-1, has been found to potentiate hallmarks of cancer progression such as cell proliferation, invasion, metastasis, and angiogenesis . It can influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . The specific effects of this compound on various types of cells and cellular processes need further exploration.

Molecular Mechanism

The molecular mechanism of action of this compound is likely to involve binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The exact details of how this compound exerts its effects at the molecular level are still being elucidated.

Metabolic Pathways

This compound is likely to be involved in similar metabolic pathways as ET-1, interacting with various enzymes and cofactors

Transport and Distribution

It’s likely that it interacts with various transporters or binding proteins and has effects on its localization or accumulation, similar to ET-1 .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 4-Ala-endothelin-1 involves the substitution of the fourth amino acid residue in the endothelin-1 peptide sequence with alanine. This modification is typically achieved through solid-phase peptide synthesis (SPPS), a method that allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The reaction conditions for SPPS include the use of protected amino acids, coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt), and deprotection steps using trifluoroacetic acid (TFA).

Industrial Production Methods: Industrial production of this compound follows similar principles as laboratory-scale synthesis but on a larger scale. Automated peptide synthesizers are often employed to enhance efficiency and reproducibility. The purification of the synthesized peptide is typically achieved through high-performance liquid chromatography (HPLC), ensuring high purity and yield.

Analyse Des Réactions Chimiques

Types of Reactions: 4-Ala-endothelin-1 can undergo various chemical reactions, including:

Oxidation: The peptide can be oxidized to form disulfide bonds, which are crucial for maintaining its three-dimensional structure and biological activity.

Reduction: Reduction reactions can break disulfide bonds, leading to the denaturation of the peptide.

Substitution: Specific amino acid residues in the peptide sequence can be substituted with other amino acids to create analogs with different biological properties.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide (H2O2) or iodine (I2) in mild conditions.

Reduction: Dithiothreitol (DTT) or β-mercaptoethanol (BME) under reducing conditions.

Substitution: Amino acid derivatives and coupling reagents such as DIC and HOBt in SPPS.

Major Products Formed:

Oxidation: Formation of disulfide-bonded peptide.

Reduction: Formation of reduced peptide with free thiol groups.

Substitution: Formation of peptide analogs with modified amino acid sequences.

Comparaison Avec Des Composés Similaires

Endothelin-1 (ET-1): The natural form of the peptide, known for its potent vasoconstrictive properties.

Endothelin-2 (ET-2): Another isoform with similar biological activities but different tissue distribution.

Endothelin-3 (ET-3): Less potent than ET-1 and ET-2, with distinct physiological roles.

Uniqueness of 4-Ala-endothelin-1: this compound is unique due to the substitution of the fourth amino acid residue with alanine, which can alter its binding affinity and selectivity for endothelin receptors. This modification allows researchers to study the structure-activity relationships of endothelin peptides and develop novel therapeutic agents targeting the endothelin pathway .

Activité Biologique

4-Ala-endothelin-1 (4-Ala-ET-1) is a modified form of endothelin-1 (ET-1), a potent vasoconstrictor peptide involved in various physiological and pathological processes. This article explores the biological activity of 4-Ala-ET-1, focusing on its mechanisms, effects on cardiovascular physiology, and implications in disease states.

Overview of Endothelin-1

Endothelin-1 is a 21-amino acid polypeptide primarily produced by vascular endothelial cells. It plays a crucial role in regulating vascular tone, cell proliferation, and inflammation. ET-1 exerts its effects through two main receptors: ET_A and ET_B. The balance between these receptors influences various physiological outcomes, including vasodilation and vasoconstriction.

4-Ala-ET-1 acts primarily as an ET_B receptor agonist. The modification of the alanine residue at position 4 enhances its selectivity and potency for the ET_B receptor compared to native ET-1. This selectivity is significant because activation of the ET_B receptor can lead to vasodilation under certain conditions, contrasting with the vasoconstrictive effects mediated by the ET_A receptor.

Biological Effects

Vasodilation and Vasoconstriction

In studies involving lamb models, 4-Ala-ET-1 demonstrated a dual role depending on the age and condition of the subjects:

- In one-week-old lambs , 4-Ala-ET-1 induced pulmonary vasodilation, indicating its potential as a therapeutic agent in conditions requiring reduced pulmonary vascular resistance .

- Conversely, in four-week-old shunt lambs , where pulmonary hypertension was present, both ET-1 and 4-Ala-ET-1 induced significant pulmonary vasoconstriction. This shift was associated with altered expression levels of ET_A and ET_B receptors, highlighting the complexity of endothelin signaling in pathological states .

Case Study 1: Endothelin in Congenital Heart Disease

A study evaluated the role of endothelin peptides in lambs with congenital heart disease (CHD). It was found that elevated plasma levels of ET-1 were linked to increased pulmonary blood flow and subsequent remodeling of pulmonary vessels. The administration of 4-Ala-ET-1 mirrored these effects, demonstrating how receptor dynamics can shift from protective (vasodilatory) to harmful (vasoconstrictive) as disease progresses .

Case Study 2: Periodontal Disease and Cardiovascular Implications

Research indicated that patients with concurrent periodontal disease and CHD exhibited significantly elevated levels of serum and salivary ET-1. This elevation was associated with increased cardiovascular risk factors, suggesting that endothelin signaling may play a role in the pathophysiology linking oral health to systemic cardiovascular conditions .

Research Findings

Recent studies have further elucidated the biological activity of this compound:

Propriétés

IUPAC Name |

(3S)-4-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(2S,3S)-2-[[(2S,3S)-2-amino-3-methylpentanoyl]amino]-3-methylpentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]oxy-3-carboxy-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(4H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-5-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-3-hydroxypropanoyl]amino]propanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoyl]oxy-1,5-dioxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-[[(2S)-2-amino-4-methylsulfanylbutanoyl]amino]-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C109H163N25O32S/c1-16-56(9)86(113)104(159)134-88(57(10)17-2)106(161)129-78(43-64-47-115-69-28-22-21-27-67(64)69)108(163)166-109(164)79(46-84(141)142)128-97(152)72(39-53(3)4)124-99(154)75(44-65-48-114-52-116-65)122-90(145)59(12)118-96(151)73(41-62-25-19-18-20-26-62)125-98(153)74(42-63-30-32-66(138)33-31-63)126-105(160)87(55(7)8)133-92(147)61(14)117-94(149)71(121-95(150)70(29-23-24-37-110)120-100(155)76(45-83(139)140)123-93(148)68(112)36-38-167-15)34-35-85(143)165-107(162)77(40-54(5)6)127-102(157)82(51-137)132-103(158)81(50-136)131-91(146)60(13)119-101(156)80(49-135)130-89(144)58(11)111/h18-22,25-28,30-33,47-48,52-61,65,68,70-82,86-88,115,135-138H,16-17,23-24,29,34-46,49-51,110-113H2,1-15H3,(H,117,149)(H,118,151)(H,119,156)(H,120,155)(H,121,150)(H,122,145)(H,123,148)(H,124,154)(H,125,153)(H,126,160)(H,127,157)(H,128,152)(H,129,161)(H,130,144)(H,131,146)(H,132,158)(H,133,147)(H,134,159)(H,139,140)(H,141,142)/t56-,57-,58-,59-,60-,61-,65?,68-,70-,71-,72-,73-,74-,75-,76-,77-,78-,79-,80-,81-,82-,86-,87-,88-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIYSPBOGUDIMPC-SCGUGKIPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NC(C(C)CC)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)OC(=O)C(CC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CC3C=NC=N3)NC(=O)C(C)NC(=O)C(CC4=CC=CC=C4)NC(=O)C(CC5=CC=C(C=C5)O)NC(=O)C(C(C)C)NC(=O)C(C)NC(=O)C(CCC(=O)OC(=O)C(CC(C)C)NC(=O)C(CO)NC(=O)C(CO)NC(=O)C(C)NC(=O)C(CO)NC(=O)C(C)N)NC(=O)C(CCCCN)NC(=O)C(CC(=O)O)NC(=O)C(CCSC)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)OC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC3C=NC=N3)NC(=O)[C@H](C)NC(=O)[C@H](CC4=CC=CC=C4)NC(=O)[C@H](CC5=CC=C(C=C5)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](C)NC(=O)[C@H](CCC(=O)OC(=O)[C@H](CC(C)C)NC(=O)[C@H](CO)NC(=O)[C@H](CO)NC(=O)[C@H](C)NC(=O)[C@H](CO)NC(=O)[C@H](C)N)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CCSC)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C109H163N25O32S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

2367.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

121204-87-3 | |

| Record name | Endothelin 1, ala(1,3,11,15)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0121204873 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Q1: What is the mechanism of action of 4AlaET-1?

A: 4AlaET-1 acts as a selective agonist of the endothelin ETB receptor subtype. [, , ] This means it binds to and activates ETB receptors, which are found on various cells, including those in blood vessels and the nervous system. Activation of ETB receptors can lead to a variety of downstream effects, including vasodilation or vasoconstriction, depending on the tissue and species. [, ]

Q2: How does the structure of 4AlaET-1 contribute to its ETB receptor selectivity?

A: While the provided abstracts don't delve into the specific structural details of 4AlaET-1, research suggests that modifications in the amino acid sequence of endothelin-1 analogs, particularly at positions 14, 17, 20, and 21, significantly influence their binding affinity for ETB receptors. [] These modifications likely contribute to the selectivity of 4AlaET-1 for the ETB receptor over the ETA receptor.

Q3: How does the vascular response to 4AlaET-1 differ in animal models of pulmonary hypertension compared to controls?

A: Interestingly, the vascular response to 4AlaET-1 appears to be altered in the context of pulmonary hypertension. In a lamb model of pulmonary hypertension induced by increased pulmonary blood flow, 4AlaET-1 did not elicit a significant change in pulmonary vascular resistance. [] This contrasts with control lambs with U-46619-induced pulmonary hypertension, where 4AlaET-1 caused a decrease in pulmonary vascular resistance, indicating vasodilation. [] This suggests that the presence of pulmonary hypertension, particularly when driven by increased pulmonary blood flow, might alter ETB receptor signaling or downstream pathways, leading to a loss of the vasodilatory response typically associated with ETB receptor activation.

Q4: What are the potential implications of these findings for understanding pulmonary hypertension?

A: The altered vascular response to 4AlaET-1 in the setting of pulmonary hypertension driven by increased pulmonary blood flow suggests a potential role for ETB receptors in the pathophysiology of this disease. [] The loss of the vasodilatory response to 4AlaET-1 highlights a potential dysregulation in ETB receptor signaling or downstream pathways in this specific context. Further research is needed to fully elucidate the mechanisms underlying this altered response and explore the potential of targeting ETB receptors as a therapeutic strategy for pulmonary hypertension.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.